Higher CB1 Receptor Functional Efficacy Compared to Δ9-THC and CP-55,940
AB-PINACA demonstrates significantly higher functional efficacy at the human CB1 receptor compared to both the partial agonist Δ9-THC and the prototypical full agonist CP-55,940. In a [35S]GTPγS binding assay using CHO-hCB1 cell membranes, AB-PINACA produced a maximal G-protein activation (EMAX) of 71.9 ± 5.8%, which is significantly greater than that of Δ9-THC (39.0 ± 2.7%) and also exceeds that of CP-55,940 (64.0 ± 3.8%) [1]. This indicates that AB-PINACA is a 'super-agonist' in this functional readout, a property that may contribute to its pronounced in vivo toxicity relative to cannabis [1].
| Evidence Dimension | CB1 Receptor Functional Efficacy (G-protein activation) |
|---|---|
| Target Compound Data | EMAX = 71.9 ± 5.8% (N=10) |
| Comparator Or Baseline | Δ9-THC (EMAX = 39.0 ± 2.7%, N=7); CP-55,940 (EMAX = 64.0 ± 3.8%, N=3) |
| Quantified Difference | AB-PINACA exhibits 1.84-fold higher efficacy than Δ9-THC and 1.12-fold higher than CP-55,940. |
| Conditions | [35S]GTPγS binding assay in membranes from CHO cells stably expressing human CB1 receptors. |
Why This Matters
High intrinsic efficacy at CB1 receptors is a key determinant of a synthetic cannabinoid's toxicity profile, including its potential to induce seizures and cardiotoxicity, making AB-PINACA a critical reference standard for toxicological and safety pharmacology studies.
- [1] Hutchison RD, Ford BM, Franks LN, Wilson CD, Yarbrough AL, Fujiwara R, et al. Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC. Frontiers in Pharmacology. 2018;9:1084. View Source
